

Hexane-1,2-diamine: A Technical Guide to Commercial Availability, Synthesis, and Analysis

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Compound of Interest

Compound Name: Hexane-1,2-diamine

Cat. No.: B1336675

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexane-1,2-diamine, a vicinal diamine, is a valuable building block in organic synthesis, finding applications in the development of novel ligands, polymers, and pharmaceutical intermediates. Its unique structural motif, featuring two amine groups on adjacent carbons in a flexible six-carbon chain, allows for the formation of stable bidentate complexes and the introduction of specific stereochemical arrangements. This technical guide provides a comprehensive overview of the commercial availability of **Hexane-1,2-diamine**, detailed experimental protocols for its synthesis and purification, and methods for its analysis, tailored for professionals in research and drug development.

Commercial Availability and Suppliers

Hexane-1,2-diamine (CAS Number: 13880-27-8) is available commercially, primarily from suppliers specializing in research and building block chemistry. While not as common as its isomer, 1,6-hexanediamine, it can be sourced in research-grade quantities. Below is a summary of known suppliers and their product specifications. Pricing is generally available upon request from the supplier and is subject to change based on quantity and purity.

Supplier	Catalog Number	Purity	Available Quantities	Notes
Smolecule	S761345	Not specified	In Stock (contact for details)	Intended for research purposes only. [1]
Enamine	ENA370563489	95%	Contact for details	Listed on Sigma-Aldrich.
BLD Pharmatech	BD00982738	95%	Contact for details	Research use only.
AccelaChem	SY1413478	≥95%	Contact for details	For R&D use only.

Synthesis of Hexane-1,2-diamine: Experimental Protocols

The synthesis of vicinal diamines such as **Hexane-1,2-diamine** can be approached through several synthetic strategies. One of the most direct methods is the diamination of the corresponding alkene, 1-hexene. Another common approach is through reductive amination of an appropriate keto-amine precursor. Below are detailed, representative protocols for these methods.

Representative Protocol 1: Synthesis via Catalytic Asymmetric Diamination of 1-Hexene

This protocol is based on modern catalytic methods for the direct vicinal diamination of alkenes, which offer high efficiency and stereocontrol. This specific method is adapted from procedures for the palladium-catalyzed diamination of terminal olefins.[\[1\]](#)

Reaction Scheme:

Materials and Reagents:

- 1-Hexene (distilled prior to use)

- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Chiral Phosphorus Amidite Ligand (e.g., (R)-H₈-BINOL derived ligand)
- Di-tert-butyl diaziridinone
- Anhydrous Toluene
- Sodium Borohydride (NaBH_4)
- Methanol
- Diethyl Ether
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography

Procedure:

- **Catalyst Preparation:** In a glovebox, to an oven-dried Schlenk flask, add $\text{Pd}_2(\text{dba})_3$ (0.01 mmol, 1 mol%) and the chiral phosphorus amidite ligand (0.022 mmol, 2.2 mol%). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
- **Reaction Setup:** To the catalyst solution, add 1-hexene (1.0 mmol).
- **Slow Addition of Aminating Agent:** Dissolve di-tert-butyl diaziridinone (1.2 mmol) in anhydrous toluene (10 mL). Add this solution to the reaction mixture dropwise via a syringe pump over a period of 4 hours at 65 °C.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

- **Work-up of Protected Diamine:** Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. The residue contains the protected diamine.
- **Deprotection:** Dissolve the crude protected diamine in methanol (10 mL). Cool the solution to 0 °C in an ice bath. Add sodium borohydride (4.0 mmol) portion-wise over 15 minutes. Stir the reaction mixture at room temperature for 12 hours.
- **Aqueous Work-up:** Quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).
- **Purification:** Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude **Hexane-1,2-diamine** by flash column chromatography on silica gel (eluent: dichloromethane/methanol/ammonium hydroxide gradient) to afford the pure product.

Representative Protocol 2: Synthesis via Reductive Amination

This method involves the synthesis of an amino ketone precursor followed by its reduction in the presence of an ammonia source. Reductive amination is a robust and widely used method for amine synthesis.^[2]

Reaction Scheme:

Materials and Reagents:

- 1-Azido-2-hexanone (can be synthesized from 2-hexanone)
- Palladium on Carbon (Pd/C, 10%)
- Methanol
- Ammonia (7N solution in methanol)

- Sodium cyanoborohydride (NaBH_3CN)
- Acetic Acid
- Hydrochloric Acid (1 M)
- Sodium Hydroxide (2 M)
- Dichloromethane

Procedure:

- Synthesis of 1-Amino-2-hexanone: To a solution of 1-azido-2-hexanone (5 mmol) in methanol (25 mL), add 10% Pd/C (50 mg, 1 mol%). Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours, or until the reaction is complete as monitored by TLC. Filter the reaction mixture through a pad of Celite and wash the pad with methanol. The filtrate containing 1-amino-2-hexanone is used directly in the next step.
- Reductive Amination: To the methanolic solution of 1-amino-2-hexanone, add a 7N solution of ammonia in methanol (10 mL, 70 mmol). Stir the mixture for 30 minutes at room temperature.
- Reduction of Imine: Add sodium cyanoborohydride (7.5 mmol) portion-wise to the reaction mixture. Add acetic acid dropwise to maintain the pH between 6 and 7. Stir the reaction at room temperature for 24 hours.
- Work-up: Acidify the reaction mixture to pH 2 with 1 M HCl. Stir for 30 minutes to hydrolyze any remaining imine. Concentrate the mixture under reduced pressure to remove the methanol.
- Extraction: Basify the aqueous residue to pH >12 with 2 M NaOH. Extract the product with dichloromethane (3 x 30 mL).
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude **Hexane-1,2-diamine** can be purified by vacuum distillation.

Purification and Analysis

Purification by Vacuum Distillation

Crude **Hexane-1,2-diamine** obtained from synthesis can be purified by fractional distillation under reduced pressure. This method is effective for removing non-volatile impurities and solvents.

Procedure:

- Set up a fractional distillation apparatus with a short Vigreux column.
- Ensure all glassware is dry and the system can hold a stable vacuum.
- Place the crude diamine in the distillation flask with a magnetic stir bar.
- Apply vacuum and gently heat the flask in an oil bath.
- Collect the fraction that distills at the expected boiling point for the given pressure. It is advisable to collect a small forerun fraction to be discarded.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of **Hexane-1,2-diamine** can be effectively determined by GC-MS. Due to the basic nature of amines, a column specifically designed for amine analysis is recommended to obtain sharp, symmetrical peaks.

Typical GC-MS Parameters:

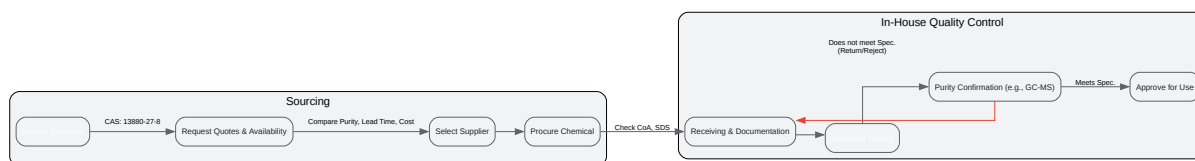
- Column: Agilent CP-Sil 8 CB for Amines or similar polar capillary column.
- Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
- Injector Temperature: 250 °C
- Carrier Gas: Helium

- Detector: Flame Ionization Detector (FID) for quantification and Mass Spectrometer (MS) for identification.
- Sample Preparation: Prepare a dilute solution of the diamine in a suitable solvent such as methanol or dichloromethane.

Visualized Workflows

Sourcing and Quality Control Workflow

The following diagram illustrates a typical workflow for a researcher sourcing **Hexane-1,2-diamine** and performing in-house quality control.

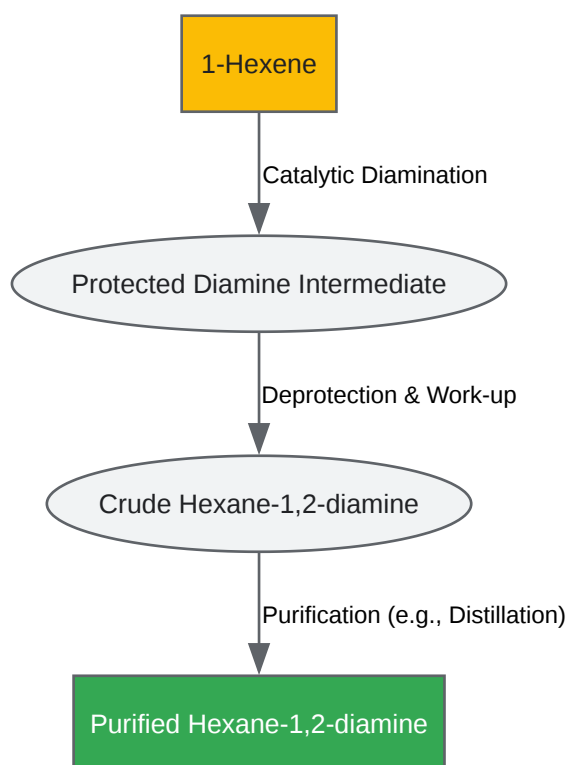


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*Sourcing and Quality Control Workflow for **Hexane-1,2-diamine**.*

General Synthetic Pathway from Alkene

This diagram outlines the key transformations in the synthesis of **Hexane-1,2-diamine** from 1-hexene.



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General synthetic pathway from 1-hexene.

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References

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